An In-depth Technical Guide to the Structural Elucidation and Characterization of 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole
An In-depth Technical Guide to the Structural Elucidation and Characterization of 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies employed in the structural elucidation and characterization of the novel heterocyclic compound, 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole. The narrative is structured to not only present a sequence of analytical techniques but to also provide the underlying scientific rationale for the selection of each method, the interpretation of the resulting data, and the logical pathway to the unequivocal confirmation of the molecular structure. This document is intended to serve as a practical reference for researchers engaged in the synthesis and characterization of new chemical entities.
Introduction: The Pyrazole Scaffold and the Analytical Challenge
The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities.[1][2] The synthesis of novel pyrazole derivatives, such as 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole, necessitates a robust and systematic approach to structural verification. This guide will walk through the multifaceted process of confirming the identity and purity of this target molecule, from initial purity assessment to the definitive assignment of its three-dimensional structure. Our approach is grounded in the principles of orthogonal analytical techniques, where each method provides a unique and complementary piece of the structural puzzle.
The Analytical Workflow: A Multi-pronged Approach
The structural elucidation of a novel compound is a systematic process. The following workflow outlines the logical progression of experiments designed to provide a comprehensive characterization of 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole.
Caption: A logical workflow for the structural elucidation of a novel compound.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Before any structural analysis is undertaken, it is paramount to establish the purity of the synthesized compound. HPLC is the gold standard for this purpose.
Rationale for HPLC
A pure sample is essential for unambiguous spectroscopic data. The presence of impurities can lead to extraneous signals in NMR, MS, and IR spectra, complicating interpretation and potentially leading to an incorrect structural assignment. A reverse-phase HPLC method is generally suitable for pyrazole derivatives.[3][4][5][6][7]
Experimental Protocol: Reverse-Phase HPLC
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Results and Interpretation
A pure sample of 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole is expected to show a single major peak in the chromatogram. The retention time of this peak is a characteristic of the compound under the specific chromatographic conditions. The integration of this peak should indicate a purity of >95% for the sample to be considered suitable for further structural analysis.
Elemental Analysis: Determining the Empirical Formula
Elemental analysis provides the mass percentages of the elements (C, H, N) in a compound. This data is crucial for determining the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.[8][9][10]
Experimental Protocol: Combustion Analysis
A precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products (CO₂, H₂O, and N₂) are collected and weighed, from which the percentages of C, H, and N in the original sample are calculated.
Theoretical vs. Expected Experimental Data
For 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole (C₂₃H₃₀N₂):
| Element | Theoretical % | Expected Experimental % (±0.4%) |
| Carbon (C) | 82.58 | 82.18 - 82.98 |
| Hydrogen (H) | 9.04 | 8.64 - 9.44 |
| Nitrogen (N) | 8.37 | 7.97 - 8.77 |
The experimental percentages should closely match the theoretical values for the proposed formula.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.[11][12][13][14][15]
Rationale for High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. This is a critical step in distinguishing between compounds with the same nominal mass but different elemental compositions.
Experimental Protocol: Electrospray Ionization (ESI) HRMS
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
| Scan Range | m/z 50-1000 |
| Solvent | Methanol or Acetonitrile |
Expected Results and Interpretation
The molecular formula of 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole is C₂₃H₃₀N₂. The expected monoisotopic mass of the protonated molecule [M+H]⁺ is 335.2536. The HRMS spectrum should show a prominent peak at this m/z value.
The fragmentation pattern in the MS/MS spectrum can provide valuable structural information. For pyrazoles, common fragmentation pathways include the loss of N₂ and HCN.[11][13] For our target molecule, we can predict the following key fragments:
| Fragment Ion | Proposed Structure |
| [M - C₂H₅]⁺ | Loss of the ethyl group |
| [M - C₆H₁₃]⁺ | Loss of the hexyl group |
| [C₉H₇]⁺ | Phenylcyclopropenyl ion |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution.[2][16][17][18][19][20][21][22] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will be used to unequivocally assign the structure of 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole.
Caption: Numbering scheme for 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole.
¹H NMR Spectroscopy
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.
Expected Chemical Shifts (in CDCl₃, δ ppm):
-
~12-13 ppm (br s, 1H): The N-H proton of the pyrazole ring. The broadness is due to tautomerism and exchange.[2]
-
~7.2-7.8 ppm (m, 5H): Protons of the phenyl group at C3.
-
~2.8 ppm (q, 2H): Methylene protons of the ethyl group at C4.
-
~2.7 ppm (t, 2H): Methylene protons of the hexyl group at C5.
-
~1.6 ppm (m, 2H): Methylene protons of the hexyl group.
-
~1.3 ppm (m, 6H): Methylene protons of the hexyl group.
-
~1.2 ppm (t, 3H): Methyl protons of the ethyl group at C4.
-
~0.9 ppm (t, 3H): Methyl protons of the hexyl group.
¹³C NMR Spectroscopy
¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment.
Expected Chemical Shifts (in CDCl₃, δ ppm):
-
~150 ppm: C3 of the pyrazole ring.
-
~145 ppm: C5 of the pyrazole ring.
-
~115 ppm: C4 of the pyrazole ring.
-
~125-135 ppm: Carbons of the phenyl group.
-
~30-35 ppm: Methylene carbons of the hexyl group.
-
~22-25 ppm: Methylene carbons of the hexyl group.
-
~18-20 ppm: Methylene carbon of the ethyl group.
-
~14 ppm: Methyl carbons of the ethyl and hexyl groups.
2D NMR Spectroscopy: Connecting the Pieces
-
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. It will be used to confirm the connectivity within the ethyl and hexyl chains.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. It will be used to assign the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is a crucial experiment for establishing the connectivity between the different substituent groups and the pyrazole ring. For example, correlations between the methylene protons of the ethyl group and C3, C4, and C5 of the pyrazole ring will confirm its position at C4.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[23][24][25][26]
Experimental Protocol: Attenuated Total Reflectance (ATR)
A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3200 | N-H stretch (broad due to hydrogen bonding)[23] |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| ~1590 | C=N stretch of the pyrazole ring[1] |
| ~1450-1500 | C=C stretch of the pyrazole and phenyl rings |
Conclusion: A Confirmed Structure
By systematically applying the analytical techniques outlined in this guide, we can confidently elucidate and characterize the structure of 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole. The combination of purity assessment by HPLC, empirical formula determination by elemental analysis, molecular formula confirmation by HRMS, and detailed structural mapping by a suite of NMR experiments, supported by functional group identification via IR spectroscopy, provides a self-validating system for structural confirmation. This rigorous approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent biological or pharmaceutical development.
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